molecular formula C17H14N2O4S-2 B13849301 [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate

[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate

Cat. No.: B13849301
M. Wt: 342.4 g/mol
InChI Key: WNHDTMNIBGAWCY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate is a chemical compound known for its unique structure and properties. It is a solid powder, typically appearing as white to light yellow crystals. This compound is stable under normal conditions but can decompose when exposed to light, heat, or oxidizing agents .

Preparation Methods

The synthesis of [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate involves organic synthesis techniques such as sulfonyl hydrazine coupling reactions. The specific synthetic route can be chosen and optimized based on research needs . Industrial production methods may involve large-scale organic synthesis processes, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA), which help remove excess reagents and byproducts, yielding pure products . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate has various scientific research applications, including:

Mechanism of Action

The mechanism by which [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis, with the mechanism involving the inhibition of the target enzyme DprE1 . This compound’s unique structure allows it to interact with various biological targets, leading to its diverse applications.

Comparison with Similar Compounds

Similar compounds to [4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate include:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O4S-2

Molecular Weight

342.4 g/mol

IUPAC Name

[4-[(1,1-dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate

InChI

InChI=1S/C17H16N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11,21-22H,1H2,2H3/p-2

InChI Key

WNHDTMNIBGAWCY-UHFFFAOYSA-L

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(C3=CC=CC=C32)([O-])[O-]

Origin of Product

United States

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